molecular formula C11H8O4 B8536043 8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID CAS No. 56661-75-7

8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID

Cat. No. B8536043
M. Wt: 204.18 g/mol
InChI Key: NKQDTSMNXMTHOU-UHFFFAOYSA-N
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Patent
US04036964

Procedure details

8- Methylisocoumarin -3- carboxylic acid, mp. (EtOH-H2O) 236°-7°, (Found: C, 64.66; H, 3.95. C11H8O4 requires C, 64.70; H, 3.95), was prepared from 2 -carboxy -3- methylbenzaldehyde by an analogous procedure to that described in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOH-H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=O)([OH:3])=[O:2]>C(O)C.O>[CH3:12][C:11]1[CH:10]=[CH:9][CH:8]=[C:5]2[C:4]=1[C:1](=[O:2])[O:3][C:4]([C:1]([OH:3])=[O:2])=[CH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=C(C=O)C=CC=C1C
Name
EtOH-H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=C2C=C(OC(=O)C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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